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Abstract
Vadimezan (5,6-Dimethylxanthenone-4-acetic acid, DMXAA), also known as ASA404, is a

small molecule that was initially developed as a tumor-vascular disrupting agent (VDA).

Extensive preclinical studies in murine models demonstrated potent anti-tumor activity, leading

to its progression into human clinical trials. The mechanism of action was later identified to be

agonism of the STING (Stimulator of Interferon Genes) pathway, a critical component of the

innate immune system. However, Vadimezan's activity was found to be highly species-specific,

with robust activation of murine STING but no significant effect on human STING. This

fundamental difference is widely cited as the primary reason for the failure of Vadimezan in

late-stage clinical trials for non-small cell lung cancer (NSCLC). This technical guide provides a

comprehensive history of Vadimezan, from its discovery and preclinical development to its

ultimate clinical trial outcomes. It includes detailed summaries of key experimental findings,

methodologies, and the signaling pathways involved.

Discovery and Early Preclinical Development
Vadimezan was discovered by scientists at the Auckland Cancer Society Research Centre in

New Zealand.[1] It was initially identified as a flavonoid-like compound with potent anti-tumor

effects in mice.[2] Early preclinical studies focused on its ability to induce rapid and selective

hemorrhagic necrosis in a wide variety of murine tumors.
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Preclinical Antitumor Activity
Vadimezan demonstrated significant single-agent efficacy and synergistic effects when

combined with chemotherapy or radiation in numerous preclinical models.

Table 1: Summary of Preclinical Efficacy of Vadimezan (DMXAA) in Murine Tumor Models

Tumor
Model

Mouse
Strain

DMXAA
Dose
(mg/kg)

Route
Key
Findings

Reference(s
)

Lewis Lung

Carcinoma

(LLC)

C57BL/6 18 i.p.
80% cure

rate.
[3]

TC-1 Lung

Cancer
C57BL/6 18 i.p.

100% cure

rate.
[3]

L1C2 Lung

Cancer
BALB/c 18 i.p.

60% cure

rate.
[3]

AB12

Mesotheliom

a

BALB/c 18 i.p.
100% cure

rate.
[3]

AE17-sOVA

Mesotheliom

a

C57BL/6 25 i.t.

100% cure

rate with 3

doses.

[4][5]

HT29 Colon

Carcinoma
Nude 15-21 i.p.

Dose-

dependent

reduction in

tumor

bioenergetics

.

MMTV-PyMT

Breast

Cancer

C57BL/6 25 i.p.

40%

reduction in

tumor size

after a single

dose.
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Mechanism of Action: A Tale of Two Species
The initial hypothesis for Vadimezan's mechanism of action centered on its ability to disrupt

tumor vasculature. However, further research revealed a more complex immunomodulatory

role mediated by the STING pathway.

Vascular Disrupting Effects
In murine models, Vadimezan was shown to induce rapid shutdown of blood flow within the

tumor, leading to extensive hemorrhagic necrosis.[6] This effect was attributed to both direct

effects on endothelial cells and indirect effects mediated by the release of inflammatory

cytokines.

STING Agonism: The Murine Specificity
A pivotal discovery in understanding Vadimezan's activity was its identification as a direct

agonist of murine STING. This interaction triggers a signaling cascade that results in the

production of type I interferons (IFNs) and other pro-inflammatory cytokines and chemokines.

The binding of Vadimezan to murine STING initiates a conformational change in the STING

protein, leading to the recruitment and activation of TANK-binding kinase 1 (TBK1). TBK1 then

phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the

nucleus to induce the transcription of type I IFNs and other inflammatory genes.
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Vadimezan (DMXAA) activation of the murine STING pathway.

Cytokine and Chemokine Induction
The activation of the STING pathway by Vadimezan in murine immune cells, particularly

macrophages, leads to a robust release of a variety of cytokines and chemokines that

contribute to its anti-tumor effects.
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Table 2: Fold-Increase in Cytokine/Chemokine mRNA and Protein in L1C2 Tumors after

Vadimezan Treatment

Cytokine/Chemokine
Average Fold Change
(mRNA)

Fold Change (Protein)

IP-10 (CXCL10) 73 12

RANTES (CCL5) 16 2

IL-6 12 10

IFN-γ 10 -

TNF-α 8 56

MIP-1α (CCL3) 7 -

MCP-1 (CCL2) 4 2

iNOS 4 -

Mig (CXCL9) 3 -

ICAM-1 2 -

KC (CXCL1) - 8

MIP-2 (CXCL2) - 4

Data from Jassar et al., 2005.[3]

The Human STING Enigma
The promise of Vadimezan was ultimately undone by the discovery that it does not activate

human STING. This species-specific activity is attributed to a single amino acid difference in

the STING protein between mice and humans. This lack of activation in human immune cells

meant that the downstream anti-tumor immune responses observed in mice could not be

replicated in patients.
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Clinical Trials: A Journey of Hope and
Disappointment
Vadimezan progressed through a series of clinical trials, primarily in non-small cell lung cancer

(NSCLC), with initially promising results in Phase II studies that were not confirmed in larger

Phase III trials.

Phase I and II Clinical Trials
Early-phase clinical trials established the safety profile of Vadimezan and provided initial

signals of efficacy when combined with standard chemotherapy. A notable single-arm Phase II

study of Vadimezan (1800 mg/m²) with carboplatin and paclitaxel in first-line advanced NSCLC

showed encouraging results.[4]

Table 3: Key Phase II Clinical Trial of Vadimezan in First-Line Advanced NSCLC

Parameter Result

Trial Design

Number of Patients 30

Treatment
Vadimezan (1800 mg/m²) + Carboplatin (AUC 6)

+ Paclitaxel (175 mg/m²) every 21 days

Efficacy

Partial Response (Independent Assessment) 37.9%

Stable Disease (Independent Assessment) 48.3%

Median Time to Progression 5.5 months

Median Overall Survival 14.9 months

Data from McKeage et al., 2009.[4]

Phase III Clinical Trials: The ATTRACT Studies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1683794?utm_src=pdf-body
https://www.benchchem.com/product/b1683794?utm_src=pdf-body
https://www.benchchem.com/product/b1683794?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19409645/
https://www.benchchem.com/product/b1683794?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19409645/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683794?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The promising Phase II results led to two large, randomized, double-blind, placebo-controlled

Phase III trials in advanced NSCLC: ATTRACT-1 (first-line) and ATTRACT-2 (second-line).

The ATTRACT-1 trial evaluated Vadimezan in combination with carboplatin and paclitaxel as a

first-line treatment for advanced NSCLC. The trial was stopped for futility at a pre-planned

interim analysis.

Table 4: Results of the ATTRACT-1 Phase III Clinical Trial

Parameter
Vadimezan +
Chemo (n=649)

Placebo +
Chemo (n=650)

Hazard Ratio
(95% CI)

p-value

Median Overall

Survival
13.4 months 12.7 months 1.01 (0.85-1.19) 0.535

Median

Progression-Free

Survival

5.5 months 5.5 months 1.04 (0.91-1.18) 0.727

Overall

Response Rate
25% 25% - 1.0

Data from Lara et al., 2011.[7]

The ATTRACT-2 trial assessed Vadimezan in combination with docetaxel as a second-line

treatment for advanced NSCLC. This trial was also stopped early due to futility, as it was

concluded that Vadimezan did not provide any additional benefit over the placebo.[8]

Experimental Protocols
This section provides an overview of the key experimental methodologies used in the

preclinical evaluation of Vadimezan.

In Vivo Tumor Models
Cell Lines and Animal Strains: Various murine tumor cell lines (e.g., LLC, TC-1, L1C2, AB12,

AE17-sOVA, HT29, MMTV-PyMT) were used. Syngeneic models utilized immunocompetent
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mice (e.g., C57BL/6, BALB/c), while xenograft models used immunodeficient mice (e.g.,

nude mice).

Tumor Implantation: Tumor cells were typically injected subcutaneously into the flank of the

mice.

Treatment: Vadimezan (sodium salt) was dissolved in normal saline and administered via

intraperitoneal (i.p.) or intratumoral (i.t.) injection at doses ranging from 15 to 30 mg/kg.

Tumor Measurement: Tumor growth was monitored by caliper measurements, and tumor

volume was calculated using the formula: (length × width²) / 2.
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General workflow for in vivo preclinical efficacy studies of Vadimezan.
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RNA Isolation and Real-Time RT-PCR: Tumors were harvested at various time points after

Vadimezan treatment, and total RNA was extracted. Reverse transcription was performed to

generate cDNA, followed by quantitative PCR using SYBR green and primers specific for the

cytokines and chemokines of interest. Gene expression was normalized to a housekeeping

gene (e.g., β-actin).

ELISA and Luminex Assays: Tumor homogenates were prepared, and protein concentrations

of specific cytokines and chemokines were quantified using commercially available ELISA

kits or multiplex Luminex bead-based assays.

Conclusion
The story of Vadimezan serves as a critical case study in drug development, highlighting the

importance of understanding species-specific differences in drug targets and mechanisms of

action. While it showed remarkable promise in preclinical murine models as a potent anti-tumor

agent, its failure to translate this efficacy to human clinical trials underscores the limitations of

preclinical models and the necessity of validating a drug's mechanism in human systems early

in the development process. The discovery of Vadimezan's murine-specific STING agonism

provided a clear molecular explanation for its clinical trial failures and has since spurred the

development of human-active STING agonists as a promising new class of cancer

immunotherapies. The extensive research conducted on Vadimezan has significantly

advanced our understanding of the STING pathway and its role in anti-tumor immunity, leaving

a lasting legacy in the field of immuno-oncology.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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